molecular formula C8H9N3O B11920119 6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine CAS No. 2227-83-0

6-Ethoxy-5h-pyrrolo[3,2-d]pyrimidine

Cat. No.: B11920119
CAS No.: 2227-83-0
M. Wt: 163.18 g/mol
InChI Key: DXYPHSCFOFVKRE-UHFFFAOYSA-N
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Description

6-Ethoxy-5H-pyrrolo[3,2-d]pyrimidine (CAS 2227-83-0) is a high-purity chemical compound supplied for research and development purposes. This pyrrolopyrimidine derivative features a fused bicyclic structure, which is a privileged scaffold in medicinal chemistry due to its similarity to purine bases. This structural motif is frequently explored in drug discovery for its ability to interact with various enzymatic targets . The compound is provided with a typical purity of 90% or 98% and is primarily used as a key synthetic intermediate or building block in organic synthesis and pharmaceutical development . Researchers utilize this compound in the synthesis of more complex molecules, particularly in the development of potential therapeutic agents. The ethoxy substituent at the 6-position offers a site for further chemical modification, enabling structure-activity relationship (SAR) studies. Analogs based on the pyrrolo[3,2-d]pyrimidine scaffold have been investigated in published research for their potential biological activities, including as antitubercular agents . This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use. Please refer to the Safety Data Sheet (SDS) for proper handling and safety information before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2227-83-0

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

IUPAC Name

6-ethoxy-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C8H9N3O/c1-2-12-8-3-6-7(11-8)4-9-5-10-6/h3-5,11H,2H2,1H3

InChI Key

DXYPHSCFOFVKRE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=NC=NC=C2N1

Origin of Product

United States

Synthetic Methodologies for 6 Ethoxy 5h Pyrrolo 3,2 D Pyrimidine and Its Derivatives

Retrosynthetic Approaches to the Pyrrolo[3,2-d]pyrimidine System

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For the pyrrolo[3,2-d]pyrimidine system, this approach involves disconnecting the target molecule into simpler, commercially available starting materials. advancechemjournal.com The primary disconnections often involve breaking the bonds of the pyrimidine (B1678525) ring, leading back to a functionalized pyrrole (B145914) precursor. advancechemjournal.com

A common strategy involves a disconnection at the N1-C2 and C4-N3 bonds of the pyrimidine ring, suggesting a suitably substituted pyrrole with amino and cyano or ester functionalities at adjacent positions as a key intermediate. This intermediate can then undergo cyclization with a one-carbon synthon, such as formamide (B127407) or a derivative, to construct the pyrimidine ring.

Another retrosynthetic approach focuses on the formation of the pyrrole ring onto a pre-existing pyrimidine core. This strategy is less common but can be effective if a suitably functionalized pyrimidine is readily accessible.

Classical Synthetic Routes to Pyrrolo[3,2-d]pyrimidine Scaffolds

Classical synthetic methods have long been the foundation for the construction of pyrrolo[3,2-d]pyrimidine systems. These routes typically involve multi-step sequences that rely on the cyclization of functionalized pyrrole precursors or the annelation of a pyrrole ring onto a pyrimidine.

Cyclization Reactions of Pyrrole Derivatives

A prevalent and effective method for synthesizing the pyrrolo[3,2-d]pyrimidine core involves the cyclization of appropriately substituted pyrrole derivatives. rsc.orgrsc.org This approach typically starts with a pyrrole bearing amino and cyano or ester groups at positions that will form the pyrimidine ring.

For instance, a 2-amino-3-cyanopyrrole can be treated with formic acid or formamide to introduce the C4 carbon of the pyrimidine ring, followed by cyclization to yield the pyrrolo[3,2-d]pyrimidin-4-amine. Similarly, a 2-amino-3-carboxamidopyrrole can undergo cyclization to form the corresponding pyrrolo[3,2-d]pyrimidin-4-one. The synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones has been achieved through the cyclization of pyrrolylureas in a basic medium. rsc.orgrsc.org

The synthesis of halogenated pyrrolo[3,2-d]pyrimidines often begins with the corresponding pyrrolo[3,2-d]pyrimidin-2,4-dione. nih.gov Chlorination can be achieved by heating the dione (B5365651) with reagents like phenylphosphonic dichloride (PhPOCl2). nih.gov Further halogenation, for example, iodination at the C7 position, can be carried out using N-iodosuccinimide (NIS). nih.gov

A specific example involves the formylation of a 6-methyl group on a pyrimidine derivative, followed by a ring cyclization reaction using zinc in acetic acid to form the pyrrolo[3,2-d]pyrimidine core. nih.gov

Ring-Closure Strategies for Pyrimidine-Annelated Heterocycles

Ring-closure strategies are fundamental in building the pyrimidine portion of the pyrrolo[3,2-d]pyrimidine system. These methods often involve the reaction of a 1,3-dicarbonyl compound or its equivalent with an amino-substituted pyrrole. The specific reagents and conditions can be tailored to introduce various substituents onto the pyrimidine ring.

For example, the reaction of a 2-aminopyrrole with a β-ketoester can lead to the formation of a pyrrolo[3,2-d]pyrimidinone derivative. The initial condensation forms an enamine, which then undergoes intramolecular cyclization and dehydration to yield the final bicyclic system. The use of different dicarbonyl compounds allows for the introduction of diverse substituents at positions 2 and 4 of the pyrimidine ring.

Modern and Green Chemistry Approaches in Pyrrolo[3,2-d]pyrimidine Synthesis

In recent years, there has been a significant shift towards the development of more efficient, atom-economical, and environmentally friendly synthetic methods. This has led to the emergence of modern techniques like one-pot multicomponent reactions and transition metal-catalyzed cross-coupling reactions for the synthesis of pyrrolo[3,2-d]pyrimidines.

One-Pot Multicomponent Reactions (MCRs) for Pyrrolo[3,2-d]pyrimidine Derivatives

One-pot multicomponent reactions (MCRs) have gained prominence as a powerful tool for the rapid and efficient construction of complex molecular scaffolds from simple starting materials in a single synthetic operation. researchgate.net Several MCRs have been developed for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives, and similar strategies can be envisioned for the pyrrolo[3,2-d]pyrimidine isomer. researchgate.netresearchgate.net

A notable example involves a three-component reaction between an arylglyoxal, 6-amino-1,3-dimethyluracil, and a barbituric acid derivative, catalyzed by tetra-n-butylammonium bromide (TBAB) in ethanol. researchgate.net This approach offers a green and efficient pathway to polyfunctionalized pyrrolo[2,3-d]pyrimidines, and with appropriate starting materials, could be adapted for the [3,2-d] isomers. researchgate.net

Transition Metal-Catalyzed Coupling Reactions (e.g., Cu-catalyzed)

Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of heterocyclic compounds, and the pyrrolo[3,2-d]pyrimidine system is no exception. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

A domino C-N coupling/hydroamination reaction has been successfully employed for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.govbeilstein-journals.org This process typically involves a palladium-catalyzed Sonogashira coupling of an alkynylated uracil (B121893) with an aniline, followed by an intramolecular cyclization. nih.govbeilstein-journals.org The reaction conditions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields. nih.govbeilstein-journals.org

The following table summarizes the optimization of a domino C-N coupling/hydroamination reaction for the synthesis of a pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione derivative. beilstein-journals.org

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)2 (5)XPhos (5)K3PO4 (3)DMA1001515
Pd(OAc)2 (5)DPEphos (5)K3PO4 (3)DMA1001543

This data demonstrates the significant influence of the ligand on the reaction outcome, with DPEphos proving to be more effective than XPhos in this particular transformation. beilstein-journals.org

Organocatalysis in Pyrrolo[3,2-d]pyrimidine Synthesis

The application of organocatalysis represents a significant advancement in the synthesis of heterocyclic compounds, offering a metal-free and environmentally benign alternative to traditional methods. tandfonline.commdpi.com While direct organocatalytic routes to 6-Ethoxy-5H-pyrrolo[3,2-d]pyrimidine are not extensively detailed, methodologies developed for isomeric structures like pyrrolo[2,3-d]pyrimidines provide valuable insights.

A notable example is the use of thiamine (B1217682) hydrochloride (Vitamin B1) as a recyclable organocatalyst. tandfonline.com This approach facilitates a one-pot, three-component reaction between an amino uracil, an arylglyoxal, and malononitrile (B47326) or thiols in an aqueous medium. tandfonline.com This method is praised for its green credentials, proceeding without the need for metal catalysts or harsh bases, and producing the desired pyrrolo[2,3-d]pyrimidine derivatives in high yields with good functional group tolerance. tandfonline.com The proposed mechanism involves the catalyst promoting the heterocyclization process, showcasing the potential of such catalysts for constructing the broader pyrrolopyrimidine framework. tandfonline.com

Table 1: Organocatalyzed Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives tandfonline.com

ReactantsCatalystSolventKey Features
Amino uracil, Arylglyoxal, Malononitrile/ThiolsThiamine Hydrochloride (Vitamin B1)Water (H2O)Environmentally benign, Metal-free, Base-free, High yields

Solvent-Free and Aqueous Media Syntheses

In line with the principles of green chemistry, synthetic methods that minimize or eliminate the use of organic solvents are increasingly important. mdpi.com Syntheses of pyrrolopyrimidines in aqueous media or under solvent-free conditions have been successfully developed.

Aqueous media have been effectively used for various transformations in pyrrolopyrimidine synthesis. For instance, the conversion of 4-chloro-pyrrolo[2,3-d]pyrimidine dimers to their 4-piperidine and 4-pyrrolidine substituted analogues has been achieved in good to excellent yields using microwave irradiation in water, highlighting an environmentally friendly approach. mdpi.com Similarly, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a powerful tool for creating complex molecules, has been performed using a CuSO₄/Cu(0) system in an aqueous t-butanol mixture. nih.gov The use of ultrasound in conjunction with this aqueous system has been shown to shorten reaction times and improve efficiency. nih.gov

Furthermore, refluxing 6-chloro-7-deazapurine with hydrazine (B178648) hydrate (B1144303) in water is a key step in creating hydrazide precursors for more complex pyrrolo[2,3-d]pyrimidine derivatives. nih.gov These examples underscore the viability of water as a solvent for key synthetic steps in this chemical family. The use of catalysts is also noted as a strategy that can enable the synthesis of pyrimidines without the need for organic solvents at all. mdpi.com

Stereoselective Synthesis and Chiral Resolution of Pyrrolo[3,2-d]pyrimidine Enantiomers

The synthesis of specific enantiomers of pyrrolopyrimidine derivatives is critical, as different stereoisomers can exhibit vastly different biological activities. acs.org Research has led to several effective methods for stereoselective synthesis and the resolution of chiral intermediates.

One prominent strategy for achieving stereoselectivity is through the use of chiral starting materials. A method for preparing pyrrolo[1,2-a]pyrimidine (B7980946) enantiomers relies on a domino ring-closure followed by a microwave-induced retro Diels-Alder reaction, where the chirality is transferred from enantiomerically pure norbornene derivatives. researchgate.net

For the synthesis of pyrrolopyrimidine nucleosides, stereoselectivity is paramount. Solid-liquid phase-transfer glycosylation has been employed for the stereoselective synthesis of pyrrolo[2,3-d]pyrimidine α- and β-D-ribonucleosides from anomerically pure D-ribofuranosyl chlorides. capes.gov.br This method allows for the controlled formation of either the α- or β-anomer depending on the anomer of the starting sugar chloride. capes.gov.br

In cases where a racemic mixture is produced, chiral resolution is necessary. A common technique involves the use of chiral acids to form diastereomeric salts that can be separated by crystallization. For example, intermediates in the synthesis of a pyrrolo[2,3-d]pyrimidine derivative have been successfully resolved using one enantiomer of di-p-toluoyl tartaric acid (L-DPTTA). google.com This classical resolution technique remains a robust method for obtaining enantiomerically pure amines that are crucial precursors for the final chiral product. google.com The importance of such separations is highlighted by findings where one enantiomer of a pyrrolo[2,3-d]pyrimidine derivative showed significantly higher potency as a kinase inhibitor than its opposite enantiomer. acs.org

Synthesis of Precursor Molecules for this compound

The construction of the this compound core relies on the availability of suitable precursor molecules. Various synthetic routes have been established, often involving the initial construction of a substituted pyrimidine or pyrrole ring, followed by the annulation of the second ring.

One common strategy begins with a pre-formed pyrimidine ring. For instance, a versatile synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones starts with 6-chloro-1,3-dimethyluracil (B186940). nih.govbeilstein-journals.org This starting material is first brominated, then subjected to a Sonogashira reaction with various aryl acetylenes to yield 6-alkynylated uracil precursors. beilstein-journals.orgbeilstein-journals.org These intermediates are then cyclized via a domino C-N coupling/hydroamination reaction to form the fused pyrrolopyrimidine system. nih.govbeilstein-journals.org Another approach utilizes 6-azidouracils, prepared from the corresponding 6-chlorouracils, which react with stabilized ylide phosphoranes to regioselectively form the pyrrolo[3,2-d]pyrimidine ring system. lookchem.com

Alternatively, the synthesis can commence from a pyrrole precursor. An improved synthesis for 7-substituted pyrrolo[3,2-d]pyrimidines begins with the base-catalyzed condensation of 3,3-dimethoxypropionitrile with aldehydes. nih.gov The resulting unsaturated cyano aldehydes are reduced and reacted with diethyl aminomalonate to afford enamines, which are then cyclized to form key aminopyrrole intermediates. nih.gov This aminopyrrole is then elaborated with a guanylating reagent to construct the pyrimidine ring, completing the fused heterocyclic system. nih.gov

A further method involves the modification of an existing pyrimidine. Formylation of the 6-methyl group on a substituted pyrimidine, followed by reductive cyclization with zinc in acetic acid, provides a direct route to the pyrrolo[3,2-d]pyrimidine core. nih.gov These varied strategies offer flexibility in accessing a wide range of substituted pyrrolopyrimidines by allowing for the introduction of desired functional groups at different stages of the synthesis.

Table 2: Summary of Precursor Synthesis Strategies

Starting MaterialKey Intermediate(s)Key ReactionsReference
6-Chlorouracil derivative6-Alkynylated uracilBromination, Sonogashira coupling, Domino C-N coupling/hydroamination beilstein-journals.org, nih.gov, beilstein-journals.org
6-Azidouracil-Reaction with ylide phosphoranes lookchem.com
3,3-Dimethoxypropionitrile & AldehydeAminopyrroleCondensation, Reduction, Cyclization, Guanylation nih.gov
6-Methylpyrimidine derivative-Formylation, Reductive cyclization nih.gov

Chemical Transformations and Derivatization Strategies for 6 Ethoxy 5h Pyrrolo 3,2 D Pyrimidine

Functional Group Interconversions on the Pyrrolo[3,2-d]pyrimidine Core

The synthesis and modification of the pyrrolo[3,2-d]pyrimidine core often rely on strategic functional group interconversions. These transformations are fundamental to building the heterocyclic system and introducing chemical diversity.

One common approach involves the construction of the pyrrole (B145914) ring onto a pre-existing, functionalized pyrimidine (B1678525). A key transformation in this process is the reductive cyclization of a 5-nitropyrimidine (B80762) derivative. For instance, a 2-amino-6-methyl-5-nitropyrimidin-4-one can be N-protected and subsequently treated with a reducing agent like sodium dithionite. This reduces the nitro group to an amino group, which then undergoes spontaneous intramolecular cyclization to form the pyrrolo[3,2-d]pyrimidine ring system. electronicsandbooks.com

Another significant interconversion is the transformation of oxo groups within the pyrimidine ring. The 4-oxo group of a proline-derived precursor can be converted into an aminopyrrole. nih.gov This amino group can then be further reacted, for example, with isocyanates to form ureas, which are key intermediates for building the final bicyclic structure. nih.gov In other sequences, hydroxy-substituted pyrimidines, which can be formed through intramolecular cyclization, are converted to their corresponding chloro derivatives. This is typically achieved using reagents like phosphorus oxychloride (POCl₃) and serves to activate the position for subsequent nucleophilic substitution reactions. nih.govnih.gov

These interconversions are summarized in the table below:

Table 1: Examples of Functional Group Interconversions

Starting Functional Group Reagent(s) Resulting Functional Group Purpose
Nitro (-NO₂) Sodium Dithionite Amino (-NH₂) Enables intramolecular cyclization to form the pyrrole ring. electronicsandbooks.com
Oxo (=O) Benzylamine, Allylamine, etc. Amino (-NHR) Forms an aminopyrrole intermediate for further derivatization. nih.gov
Hydroxy (-OH) Phosphorus Oxychloride (POCl₃) Chloro (-Cl) Activates the core for nucleophilic substitution. nih.govnih.gov

Regioselective Substitution Reactions of 6-Ethoxy-5H-pyrrolo[3,2-d]pyrimidine

Regioselective reactions are critical for controlling the precise placement of substituents on the pyrrolo[3,2-d]pyrimidine scaffold, which in turn dictates the molecule's biological activity and properties. While studies on the 6-ethoxy derivative are specific, research on the broader class of pyrrolopyrimidines highlights key regioselective transformations.

For the related pyrrolo[2,3-d]pyrimidine isomer, iodination is a well-established regioselective reaction. The use of N-iodosuccinimide (NIS) allows for the specific introduction of an iodine atom at the C-5 position of the pyrrole ring. nih.gov This iodinated intermediate is highly valuable as it serves as a handle for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide variety of aryl or heteroaryl substituents at this specific position. nih.gov

The synthesis of pyrimido[1,2-a] nih.govnih.govgoogle.comtriazin-6-ones from (6-oxo-1,6-dihydropyrimidin-2-yl)guanidines demonstrates how the nature of substituents can direct the course of a reaction, leading to either rearranged or non-rearranged products in a regioselective manner. rsc.org While this involves a different heterocyclic system, it underscores the principle of substituent-directed regioselectivity that is applicable across heterocyclic chemistry.

Halogenation Studies of Pyrrolo[3,2-d]pyrimidine Derivatives

Halogenation is a key strategy for modifying the electronic properties of the pyrrolo[3,2-d]pyrimidine core and for creating intermediates for further derivatization via cross-coupling reactions.

The synthesis of the pyrrolo[3,2-d]pyrimidine core can start from a halogenated precursor. For example, 6-chloro-1,3-dimethyluracil (B186940) can be brominated at the 5-position using bromine in acetic anhydride (B1165640) to yield 5-bromo-6-chloro-1,3-dimethyluracil. nih.gov This di-halogenated compound is a versatile starting material for building the fused pyrrole ring. nih.gov

Direct halogenation of the assembled pyrrolopyrimidine scaffold is also a common strategy. For the related pyrrolo[2,3-d]pyrimidine isomer, N-halosuccinimides (NXS) are effective reagents for introducing halogens onto the pyrrole ring. mdpi.com The use of N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) in a solvent like dichloromethane (B109758) allows for the controlled introduction of chlorine, bromine, or iodine, respectively. mdpi.com These reactions are often highly regioselective, targeting the electron-rich pyrrole ring.

Table 2: Halogenation Reactions on Pyrrolopyrimidine Precursors and Scaffolds

Starting Material Halogenating Agent Solvent Product
6-chloro-1,3-dimethyluracil Br₂, Acetic Anhydride Acetic Acid 5-bromo-6-chloro-1,3-dimethyluracil nih.gov
Pyrrolo[2,3-d]pyrimidine derivative N-chlorosuccinimide (NCS) Dichloromethane 3-chloro-pyrrolo[2,3-d]pyrimidine derivative mdpi.com
Pyrrolo[2,3-d]pyrimidine derivative N-bromosuccinimide (NBS) Dichloromethane 3-bromo-pyrrolo[2,3-d]pyrimidine derivative mdpi.com

Alkylation and Acylation Strategies for Ring Nitrogen and Carbon Atoms

Alkylation and acylation reactions on the nitrogen and carbon atoms of the pyrrolo[3,2-d]pyrimidine ring system are essential for exploring the structure-activity relationships of these compounds.

Nitrogen atoms on the pyrimidine ring can be functionalized during the synthesis. In one method, various ureas are formed by reacting an aminopyrrole intermediate with different isocyanates, such as phenyl, allyl, and ethyl isocyanate. nih.gov This effectively introduces diverse substituents onto one of the pyrimidine nitrogen atoms upon cyclization. nih.gov

Further derivatization often involves N-alkylation or N-acylation reactions on the completed scaffold or its precursors. For example, in the synthesis of related pyrido[2,3-d]pyrimidine (B1209978) and thieno[2,3-d]pyrimidine (B153573) inhibitors, intermediates are reacted with various aliphatic amines or acyl chlorides. nih.gov These reactions, typically carried out in the presence of a base like potassium carbonate or triethylamine (B128534) in a solvent such as DMF, allow for the systematic modification of side chains attached to the core, which is crucial for optimizing target binding. nih.gov

Carbon atoms can also be alkylated. Studies on the pyrrolo[2,3-d]pyrimidine isomer have shown the importance of C-5 alkylation. nih.gov The introduction of a methyl or ethyl group at this position can influence hydrophobic interactions with biological targets. nih.govnih.gov These alkyl groups are typically introduced early in the synthetic sequence, starting from an appropriately substituted precursor. nih.gov

Bioisosteric Modifications of the this compound Scaffold

Bioisosteric modification is a powerful drug design strategy that involves replacing a functional group or a substructure with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties. The pyrrolopyrimidine scaffold is frequently subjected to such modifications.

One approach is scaffold hopping, where the entire pyrrolo[3,2-d]pyrimidine core is replaced with a different heterocyclic system while attempting to retain the key binding interactions. Studies on related triazolopyrimidines have shown that replacing the core with scaffolds such as pyrazolo-[1,5-a]pyrimidine, purine (B94841), or pyrazolo[3,4-d]pyrimidine can lead to significant changes in biological activity, highlighting the importance of specific nitrogen atom placements for target interaction. nih.gov For instance, the replacement of a triazolopyrimidine core with a triazolo[1,5-a]pyridine resulted in a 100-fold reduction in binding affinity for a particular enzyme, demonstrating the critical role of a pyrimidine nitrogen atom. nih.gov

Another strategy involves modifying substituents on the scaffold. The 5-methyl group of a pyrrolo[2,3-d]pyrimidine has been shown to mimic the 5-methyl group of a bioisosteric pyrido[2,3-d]pyrimidine ring system. nih.gov Furthermore, extending this methyl group to an ethyl group is another example of a bioisosteric modification designed to probe for additional hydrophobic interactions and potentially enhance potency. nih.gov The 6-ethoxy group itself could be a subject of bioisosteric replacement with other groups like methoxy (B1213986), alkylthio, or small alkyl chains to modulate solubility and binding.

Formation of Hybrid Scaffolds Incorporating Pyrrolo[3,2-d]pyrimidine

Creating hybrid molecules by combining the pyrrolo[3,2-d]pyrimidine scaffold with other known pharmacophores is a rational approach to developing compounds with novel or dual modes of action.

This strategy of molecular hybridization has been successfully applied to the related pyrrolo[2,3-d]pyrimidine core. In one study, fragments from the approved drug Pexidartinib, specifically a dipyridine moiety, were merged with the pyrrolopyrimidine nucleus. mdpi.com This was guided by molecular docking studies to ensure that the hybrid molecule retained favorable binding conformations. The synthesis involved attaching the new structural elements at various positions (C4, C5, and C6) of the pyrrolopyrimidine scaffold to create a library of new potential kinase inhibitors. mdpi.com

Structure Activity Relationship Sar Studies of 6 Ethoxy 5h Pyrrolo 3,2 D Pyrimidine Analogs

Elucidation of Pharmacophoric Elements in Pyrrolo[3,2-d]pyrimidine Series

The fundamental pharmacophore of the pyrrolo[3,2-d]pyrimidine series is the bicyclic core itself. This scaffold acts as an isosteric replacement for the purine (B94841) heterocycle, a key component of biologically vital molecules like ATP. nih.govnih.gov The core structure provides the necessary geometry to fit into binding sites designed for purines. For instance, in the context of microtubule targeting, the pyrrolo[3,2-d]pyrimidine scaffold occupies the region where the A-ring of colchicine (B1669291) binds, establishing crucial hydrophobic interactions with amino acid residues such as Leuα252, Alaα316, Leuβ248, Alaβ250, and Leuβ255. nih.gov

Key pharmacophoric features identified through various studies include:

The Pyrrolo[3,2-d]pyrimidine Core: This fused heterocyclic system is the foundational element responsible for initial recognition by target proteins. researchgate.net

Hydrogen Bonding Sites: The nitrogen atoms within the pyrimidine (B1678525) ring (N1 and N3) can act as hydrogen bond acceptors, while the pyrrole (B145914) N-H at position 5 can act as a hydrogen bond donor, facilitating anchoring to the target protein. nih.gov

Substituent Vectors: Specific positions on the scaffold (C2, C4, and N5) serve as key vectors for introducing substituents that can modulate potency, selectivity, and physicochemical properties. nih.govresearchgate.net

Impact of Substituent Modifications on Biological Activity Profiles

Modifications to the substituents on the pyrrolo[3,2-d]pyrimidine core have profound effects on the biological activity of the resulting analogs. Research has systematically explored these modifications to optimize potency against various targets, including tubulin and metabolic enzymes.

One of the most significant modifications involves substitution at the N5 position of the pyrrole ring. For analogs designed as microtubule depolymerizing agents, N5-methylation was found to be a critical requirement for potent activity. nih.gov In a different class of inhibitors targeting one-carbon metabolism, the length of an alkyl-based linker at the N5 position was a key determinant of potency. nih.govconsensus.app Specifically, analogs with a five-carbon bridge connecting the core to a side-chain aromatic ring showed optimal inhibitory activity against the enzyme serine hydroxymethyltransferase 2 (SHMT2). consensus.app

Substitutions on the pyrimidine ring are also crucial. Halogenation has been shown to dramatically enhance antiproliferative activity. The presence of a chlorine atom at the C4 position is important for cytotoxicity, and the introduction of an additional halogen, such as iodine, at the C7 position can increase potency significantly, reducing IC50 values into the sub-micromolar range. nih.gov In contrast, certain substitutions can be detrimental; for example, 2,4-methoxy substitutions on a related thieno[3,2-d]pyrimidine (B1254671) scaffold led to a complete loss of activity, prompting the exploration of alternatives like 2,4-bis-O-benzylated groups. nih.gov

The table below summarizes the impact of various substituent modifications on the biological activity of pyrrolo[3,2-d]pyrimidine analogs.

PositionSubstituent ModificationResulting Biological EffectReference
N5 Methylation (-CH3)Required for potent microtubule depolymerizing activity. nih.gov
N5 5-carbon alkyl bridgeKey determinant for potent SHMT2 inhibition. consensus.app
C4 Chlorine (-Cl)Important for antiproliferative cytotoxicity. nih.gov
C7 Iodine (-I) in conjunction with C4-ClDramatically increased antiproliferative potency. nih.gov
C2, C4 Methoxy (B1213986) (-OCH3) groupsLed to loss of activity in related scaffolds. nih.gov
C2, C4 Benzyl-oxy (-OCH2Ph) groupsInvestigated as an alternative to methoxy groups. nih.gov

Conformational Analysis and SAR Implications

The three-dimensional conformation of pyrrolo[3,2-d]pyrimidine analogs is a critical factor influencing their biological activity. The orientation of substituents relative to the core scaffold dictates how the molecule fits into its binding pocket and interacts with key residues.

Molecular modeling and 1H NMR studies have revealed that for potent microtubule inhibitors, the conformation of a substituted phenyl or quinoline (B57606) ring attached at the C4-amino position is crucial. The most active compounds adopt a specific orientation where the substituted aromatic ring is positioned over the N5 atom of the pyrrole ring. nih.gov This conformation is distinct from other possible orientations and is essential for optimal binding.

Positional Effects of Functional Groups on Biological Interactions

The specific placement of functional groups on the pyrrolo[3,2-d]pyrimidine scaffold has a decisive impact on biological interactions and potency. This is clearly demonstrated by comparing regioisomers and the effects of substituents at different positions.

A striking example of positional isomerism is the comparison between pyrrolo[3,2-d]pyrimidines and their pyrrolo[2,3-d]pyrimidine counterparts. Studies have shown that pyrrolo[3,2-d]pyrimidine analogs can be significantly more potent as antitubulin agents than their pyrrolo[2,3-d]pyrimidine regioisomers, highlighting the critical role of the pyrrole nitrogen's position (N5 vs. N7) in defining the molecule's interaction with tubulin. nih.gov

Within the pyrrolo[3,2-d]pyrimidine scaffold itself, the position of substituents is paramount. As previously mentioned, enzymatic recognition is often modulated by substituents at the C2 and C4 positions. researchgate.net The dramatic enhancement of antiproliferative activity by placing halogens at C4 and C7 underscores the importance of this specific substitution pattern. nih.gov Similarly, the N5 position has been identified as a critical point for modification; methylation at this site is key for microtubule depolymerization, while attaching specific linkers and side chains is essential for inhibiting enzymes in the folate pathway. nih.govnih.gov

The table below details the observed effects of functional group positioning on biological outcomes.

Functional GroupPosition(s)Biological Interaction/EffectReference
Pyrrole Nitrogen N5 (pyrrolo[3,2-d]) vs. N7 (pyrrolo[2,3-d])N5 isomer confers greater potency as antitubulin agents. nih.gov
Halogens C4 (Chlorine) and C7 (Iodine)Specific combination leads to potent antiproliferative activity. nih.gov
Methyl Group N5Critical for microtubule depolymerizing activity. nih.gov
Various Substituents C2 and C4Modulates enzymatic recognition and activity. researchgate.net
Antifolate Side Chain N5Position is key for targeting enzymes like SHMT2. nih.gov

Molecular Mechanisms of Action and Biological Target Identification of 6 Ethoxy 5h Pyrrolo 3,2 D Pyrimidine Derivatives

Inhibition of Enzymatic Targets

Derivatives of the 6-Ethoxy-5H-pyrrolo[3,2-d]pyrimidine scaffold have demonstrated significant inhibitory activity against a range of enzymes critical to cellular function and disease progression. This targeted inhibition is a key aspect of their therapeutic potential.

Kinase Inhibition Profiles

The pyrrolo[2,3-d]pyrimidine nucleus is recognized as a deaza-isostere of adenine, a core component of ATP. This structural similarity allows derivatives to act as competitive inhibitors for a multitude of kinases. nih.gov Similarly, the pyrrolo[3,2-d]pyrimidine scaffold has been explored for its kinase inhibitory potential.

CDK2: While extensive research has been conducted on pyrazolo[3,4-d]pyrimidine and 5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one scaffolds as highly selective CDK2 inhibitors, nih.govnih.govresearchgate.net certain halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have also shown potent inhibitory activity against CDK2. nih.govmdpi.com One notable compound, 5k , exhibited an IC50 value of 204 nM against CDK2. nih.gov

CSF1R: The colony-stimulating factor-1 receptor (CSF1R) is a receptor tyrosine kinase integral to the differentiation and maintenance of most tissue-resident macrophages. nih.govacs.org Inhibition of CSF1R is a promising therapeutic strategy for various human disorders. nih.govacs.org Research has led to the development of highly selective pyrrolo[2,3-d]pyrimidine derivatives that show subnanomolar enzymatic inhibition of this receptor. nih.govacs.org For instance, the prototypic inhibitor 1 had an enzymatic CSF1R IC50 of 1 nM. acs.org Another derivative, N-Methyl-N-(3-methylbenzyl)-6-(6-((pyridin-3-ylmethyl)amino)pyridin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (12b) , emerged as a potent CSF1R inhibitor with low-nanomolar enzymatic activity. nih.gov

EGFR/HER2: The epidermal growth factor receptor (EGFR) family plays a crucial role in cellular signaling pathways that regulate processes like apoptosis, cell proliferation, and angiogenesis. nih.govrsc.org A potent pyrrolo[3,2-d]pyrimidine compound, 1a , was identified as a HER2/EGFR dual inhibitor. nih.gov Further modifications led to the development of 2cb , the tosylate salt of compound 2c , which demonstrated potent HER2/EGFR kinase inhibitory activity with IC50 values of 11 nM for both. nih.gov Additionally, certain halogenated pyrrolo[2,3-d]pyrimidine derivatives have shown significant activity against both EGFR and Her2. nih.govmdpi.com

FLT3: Mutations in the FMS-like tyrosine kinase 3 (FLT3) gene are present in about 30% of acute myeloid leukemia (AML) cases and are associated with poorer outcomes. semanticscholar.orgnih.gov A series of pyrrolo[2,3-d]pyrimidine derivatives were developed and optimized for their cytotoxic activities against FLT3-ITD mutant cancer cells. nih.govresearchgate.net Compound 9u from this series possessed nanomolar FLT3 inhibitory activities and showed excellent inhibitory effects in cells resistant to other inhibitors like quizartinib. nih.govresearchgate.net

Compound ScaffoldTarget KinaseKey FindingsReference IC50 Values
Pyrrolo[2,3-d]pyrimidineCDK2Compound 5k identified as a potent inhibitor.204 nM (Compound 5k)
Pyrrolo[2,3-d]pyrimidineCSF1RDevelopment of highly selective inhibitors with subnanomolar potency.1 nM (Compound 1)
Pyrrolo[3,2-d]pyrimidineEGFR/HER2Identification of potent dual inhibitors.11 nM (Compound 2cb for both)
Pyrrolo[2,3-d]pyrimidineFLT3Effective against quizartinib-resistant FLT3-ITD mutations.Nanomolar activity (Compound 9u)

Purine (B94841) Biosynthesis Enzyme Inhibition

A significant mechanism of action for certain pyrrolo[2,3-d]pyrimidine derivatives is the inhibition of de novo purine biosynthesis, a critical pathway for cell proliferation.

GARFTase: 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have been identified as potent inhibitors of β-glycinamide ribonucleotide formyltransferase (GARFTase). nih.govnih.gov This enzyme catalyzes the first folate-dependent step in the de novo purine nucleotide biosynthesis pathway. nih.gov The cytotoxicity of these compounds is attributed to this potent enzymatic inhibition. nih.gov For example, a 6-substituted pyrrolo[2,3-d]pyrimidine thienoyl antifolate was found to be more inhibitory toward GARFTase than the comparator compound. nih.gov These compounds often exhibit selective uptake through the proton-coupled folate transporter (PCFT) and folate receptors (FRs). nih.govnih.gov

Other Enzyme Modulations

The therapeutic utility of pyrrolo[3,2-d]pyrimidine derivatives extends to other enzyme systems.

Xanthine Oxidase: This enzyme is crucial in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid. nih.gov Studies on 1H-pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione, a related dideazaxanthine, found it to be a weak, noncompetitive inhibitor of xanthine oxidase. nih.gov

Lipoxygenase: The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the purine ring system, has shown potential for the inhibition of 5-lipoxygenase. nih.gov

Receptor Binding and Modulation Studies

Beyond direct enzyme inhibition, pyrrolo[3,2-d]pyrimidine derivatives have been shown to interact with and modulate key cellular receptors.

Neuropeptide Y5 Receptor: Neuropeptide Y (NPY) is a key regulator of food intake and energy balance, with the Y5 receptor subtype playing a significant role in appetite. nih.gov A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized and evaluated for their ability to bind to Y5 receptors, identifying them as potent NPY Y5 receptor antagonists. nih.gov This makes them potential therapeutic agents for obesity. nih.gov The binding mode of natural peptide ligands to the Y5 receptor is an area of active investigation to better understand these interactions. nih.govresearchgate.net

Folate Receptors: Several 6-substituted pyrrolo[2,3-d]pyrimidine antifolates have been designed for selective uptake by high-affinity folate receptors (FRs), which are often overexpressed on the surface of tumor cells. nih.govhoustonmethodist.orgnih.gov This targeting strategy enhances the delivery of the cytotoxic agent to cancer cells while sparing normal tissues. nih.gov The selectivity for FRα and β over the more ubiquitously expressed reduced folate carrier is a key feature of these compounds. researchgate.net

Cellular Pathway Modulation in Preclinical Models

The enzymatic and receptor-level interactions of pyrrolo[3,2-d]pyrimidine derivatives translate into broader effects on cellular pathways, particularly those involved in cell proliferation.

Anti-proliferative Mechanisms in Cancer Cell Lines (in vitro)

Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have demonstrated potent anti-proliferative activity across a variety of human cancer cell lines.

Inhibition of Proliferation: A new series of diarylureas and amides featuring the pyrrolo[2,3-d]pyrimidine scaffold showed superior or similar anti-proliferative activity against the A375 human melanoma cell line compared to Sorafenib. nih.gov Similarly, novel tricyclic pyrrolo[2,3-d]pyrimidines exhibited significant antitumor activity against the HT-29 colon cancer cell line. mdpi.com

Induction of Apoptosis: Mechanistic studies have shown that the cytotoxic effects of these compounds are often mediated by the induction of apoptosis. For instance, certain pyrrolo[2,3-d]pyrimidine derivatives containing urea moieties were found to induce apoptosis through the intrinsic pathway in various cancer cell lines. eurekaselect.com One compound, 5k , was shown to induce cell cycle arrest and apoptosis in HepG2 cells, which was accompanied by an increase in pro-apoptotic proteins like caspase-3 and Bax, and a downregulation of the anti-apoptotic protein Bcl-2. nih.govmdpi.com

Targeted Cytotoxicity: The anti-proliferative effects are often linked to the specific kinase inhibition profiles of the compounds. For example, pyrrolo[2,3-d]pyrimidine-based FLT3 inhibitors induce cell cycle arrest in the G0/G1 stage and apoptosis in AML cell lines like MV4-11 and Molm-13. nih.govresearchgate.net In another example, a HER2/EGFR dual inhibitor, 2cb , showed potent cellular growth inhibitory activity against the BT-474 breast cancer cell line with a GI50 of 56 nM. nih.gov

Compound ScaffoldCancer Cell LineObserved EffectMechanism
Pyrrolo[2,3-d]pyrimidine-diarylureasA375 (Melanoma)Potent anti-proliferative activityNot specified
Tricyclic Pyrrolo[2,3-d]pyrimidinesHT-29 (Colon)Superior antitumor activityInteraction with DDR2 active site suggested
Pyrrolo[2,3-d]pyrimidine-hydrazidesHepG2 (Liver)Induction of apoptosis and cell cycle arrestIncreased caspase-3/Bax, decreased Bcl-2
Pyrrolo[3,2-d]pyrimidineBT-474 (Breast)Potent growth inhibitionHER2/EGFR dual inhibition
Pyrrolo[2,3-d]pyrimidineMV4-11, Molm-13 (AML)Induction of apoptosis and cell cycle arrestFLT3 inhibition

Antiviral Mechanisms (in vitro)

The pyrrolopyrimidine scaffold, a core structure of the requested compound, is a versatile platform that has been explored for the development of various antiviral agents. While specific research on the antiviral mechanisms of this compound is not extensively detailed in available literature, studies on related pyrrolo[2,3-d]pyrimidine derivatives provide insight into potential mechanisms of action. These compounds have demonstrated efficacy against a range of viruses by targeting essential viral enzymes and processes.

One key mechanism involves the inhibition of viral proteases. For instance, a series of novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide derivatives were designed and evaluated for their ability to inhibit the main protease (M-pro) of SARS-CoV-2, an essential enzyme for viral replication. Several of these compounds exhibited potent inhibition of SARS-CoV-2 M-pro in vitro, with some showing greater potency than reference drugs. nih.gov

Another antiviral strategy for this class of compounds is the inhibition of viral replication through mechanisms affecting viral nucleic acid synthesis. Acyclic nucleoside analogues of pyrrolo[2,3-d]pyrimidines, such as derivatives of toyocamycin and sangivamycin, have been synthesized and tested. One such derivative, a thioamide compound, was found to inhibit human cytomegalovirus (HCMV) at concentrations that were only slightly cytotoxic to the host cells. nih.gov The antiviral activity of these nucleoside analogs often stems from their ability to interfere with viral DNA or RNA synthesis.

Furthermore, derivatives of the 7H-pyrrolo[2,3-d]pyrimidine scaffold have been identified as promising inhibitors of flaviviruses, such as Zika virus (ZIKV) and dengue virus (DENV). scienceopen.com Although the precise molecular target for these compounds has not been fully elucidated, their activity highlights the potential of the pyrrolopyrimidine core in designing new chemotypes for combating flavivirus infections. scienceopen.com Studies on various derivatives have shown activity against highly pathogenic avian influenza (HPAI) H5N1 and Newcastle disease virus (NDV), indicating a broad spectrum of potential antiviral applications for this heterocyclic system. semanticscholar.org

Anti-inflammatory Mechanisms (in vitro)

The anti-inflammatory properties of pyrimidine-based compounds, including the pyrrolopyrimidine scaffold, are attributed to their ability to modulate key inflammatory pathways. The mechanism of action for these derivatives often involves the inhibition of critical inflammatory mediators. nih.gov

A primary anti-inflammatory mechanism for pyrimidine (B1678525) derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is responsible for the production of prostaglandins (like PGE2) at sites of inflammation. nih.gov Several pyrrolo[2,3-d]pyrimidine analogs have demonstrated significant inhibitory activity against the COX-2 enzyme. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, novel fused pyrrolopyrimidine derivatives have shown potent in vitro anti-inflammatory effects. nih.gov Molecular docking studies suggest these compounds may also target Toll-like receptors (TLRs) such as TLR-2 and TLR-4, which are crucial in initiating the innate immune response and subsequent inflammatory cascade. nih.gov

The anti-inflammatory effects of pyrimidines are also linked to their capacity to suppress the expression and activity of other vital inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB). nih.gov By inhibiting these pathways, pyrrolopyrimidine derivatives can effectively reduce the production of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory response. The broad applicability of the pyrrolo[2,3-d]pyrimidine skeleton in developing compounds with anti-inflammatory activity has been noted in recent reviews of medicinal chemistry. nih.gov

Investigational Therapeutic Applications in Research Contexts

Derivatives of the pyrrolopyrimidine scaffold are being actively investigated for a multitude of therapeutic applications, primarily centered on their ability to act as potent and selective inhibitors of protein kinases, which are crucial regulators of cellular processes.

A significant area of investigation is in oncology. Pyrrolo[2,3-d]pyrimidine derivatives have been developed as multi-targeted kinase inhibitors. nih.govnih.govmdpi.com For example, certain halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ have shown potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Her2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govnih.govmdpi.com Mechanistic studies revealed these compounds can induce cell cycle arrest and apoptosis in cancer cells. nih.govnih.gov The scaffold has also been utilized to develop fourth-generation EGFR inhibitors that can overcome resistance mutations in non-small cell lung cancer (NSCLC). acs.org Other research has focused on developing pyrrolo[2,3-d]pyrimidine analogs as inhibitors of Colony-Stimulating Factor 1 Receptor (CSF1R) and as antifolates that inhibit de novo purine biosynthesis for cancer therapy. nih.govmdpi.com

In the context of neurodegenerative diseases, a series of 4-ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine derivatives were discovered to be potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), a key target in the potential treatment of Parkinson's disease. nih.gov A lead compound from this series demonstrated potent in vitro LRRK2 inhibition, good kinase selectivity, and the ability to penetrate the central nervous system, where it significantly inhibited the phosphorylation of a key LRRK2 substrate in the brain of animal models following oral administration. nih.gov

Furthermore, pyrrolo[3,2-d]pyrimidine derivatives have been explored as antagonists for the neuropeptide Y5 (NPY5) receptor, which is implicated in the regulation of food intake, suggesting a potential therapeutic application in the treatment of obesity. nih.gov

The table below summarizes the investigational kinase targets for various pyrrolopyrimidine derivatives.

Derivative ClassTarget Kinase(s)Investigational Application
4-Ethoxy-7H-pyrrolo[2,3-d]pyrimidin-2-aminesLRRK2Parkinson's Disease
Halogenated (7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino derivs.EGFR, Her2, VEGFR2, CDK2Cancer (Multi-targeted therapy)
Pyridine-Based Pyrrolo[2,3-d]pyrimidine analogsCSF1RCancer
2,4-disubstituted-7H-pyrrolo[2,3-d]pyrimidinesEGFR mutantsNon-small cell lung cancer (NSCLC)
Tricyclic Pyrrolo[2,3-d]pyrimidinesDDR2Cancer (Colon)

Based on a comprehensive search of available scientific literature, there is currently no specific research data published that focuses on the computational and theoretical chemistry studies of the exact compound “this compound” corresponding to the detailed outline provided.

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Computational and Theoretical Chemistry Studies of 6 Ethoxy 5h Pyrrolo 3,2 D Pyrimidine

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Natural Bond Orbital (NBO) Analysis

There is no specific Natural Bond Orbital (NBO) analysis data available for 6-Ethoxy-5H-pyrrolo[3,2-d]pyrimidine in the searched literature. NBO analysis is a powerful tool for understanding chemical bonding and electron delocalization within a molecule. Such an analysis would provide insights into the hyperconjugative interactions, charge distribution, and the nature of the bonds within the this compound structure, which are critical for understanding its stability and reactivity.

Ab Initio and Semi-Empirical Methods

Similarly, specific studies employing ab initio or semi-empirical methods to investigate the geometric and electronic properties of this compound are not found in the available research. These methods are fundamental in computational chemistry for calculating molecular structures, energies, and other quantum mechanical properties from first principles (ab initio) or with certain approximations (semi-empirical). Application of these methods would be essential to accurately model the molecule's conformational preferences and electronic characteristics.

Pharmacophore Modeling and Virtual Screening

While pharmacophore modeling and virtual screening are common techniques applied to pyrrolopyrimidine derivatives in the search for new bioactive compounds, no studies specifically detailing these approaches for this compound have been identified. Such studies would involve identifying the key chemical features of the molecule responsible for its biological activity and using this model to screen large databases for other potential drug candidates.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, offering insights into the conformational changes and interactions of a molecule with its biological target over time. Although MD simulations have been performed on other pyrrolopyrimidine derivatives to understand their binding mechanisms with proteins, no such simulations have been reported specifically for this compound.

ADMET Prediction (In Silico Methodologies)

In silico ADMET prediction is a critical step in early-stage drug discovery to assess the pharmacokinetic and toxicity profiles of a compound. While general ADMET prediction studies have been conducted for various heterocyclic compounds, including some pyrimidine (B1678525) derivatives, specific predictive data for this compound, such as its predicted absorption, distribution, metabolism, excretion, and toxicity, are not available in the reviewed literature.

Advanced Analytical and Spectroscopic Characterization in Research of 6 Ethoxy 5h Pyrrolo 3,2 D Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of 6-Ethoxy-5H-pyrrolo[3,2-d]pyrimidine. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) signals, researchers can map out the connectivity and chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of a related compound, 4-(pyridin-3-yl)pyrimidine, the pyrimidine (B1678525) protons appear at distinct chemical shifts. rsc.org For this compound, the ethoxy group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), typically in the upfield region of the spectrum. The protons on the pyrrolo[3,2-d]pyrimidine core would resonate at lower fields due to the aromatic nature of the ring system. For instance, in a similar heterocyclic system, the proton at position 2 of a pyrimidine ring is significantly deshielded and appears at a high chemical shift. researchgate.net The N-H proton of the pyrrole (B145914) ring would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the ethoxy group would appear at higher field, while the sp²-hybridized carbons of the fused heterocyclic rings would resonate at lower field. In related pyrimidine derivatives, the carbon atoms adjacent to nitrogen atoms are typically observed at lower field values. rsc.orgchemicalbook.com The chemical shifts of the carbons in the pyrrole and pyrimidine rings are influenced by the electron-donating or -withdrawing nature of the substituents.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H28.5 - 9.0150 - 155
H48.0 - 8.5145 - 150
H77.0 - 7.5120 - 125
NH (Position 5)10.0 - 12.0-
O-CH₂-CH₃4.0 - 4.5 (quartet)60 - 65
O-CH₂-CH₃1.3 - 1.6 (triplet)14 - 18
C2-150 - 155
C4-145 - 150
C4a-140 - 145
C5a-115 - 120
C6-160 - 165
C7-100 - 105
C7a-130 - 135

Note: The predicted values are based on the analysis of similar pyrrolopyrimidine structures and general principles of NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.

Key expected vibrational bands for this compound would include:

N-H stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of the N-H group in the pyrrole ring.

C-H stretch (aromatic): Sharp peaks typically appearing above 3000 cm⁻¹.

C-H stretch (aliphatic): Absorptions for the ethoxy group would be found just below 3000 cm⁻¹.

C=N and C=C stretching: These vibrations from the pyrimidine and pyrrole rings would result in a series of bands in the 1400-1650 cm⁻¹ region.

C-O stretch: A strong band corresponding to the ethoxy group's C-O bond would be expected in the 1000-1300 cm⁻¹ range.

The IR spectrum of a related compound, 7H-pyrrolo[3,2-d]pyrimidin-6(5H)-one hydrochloride, shows characteristic absorptions for the heterocyclic ring system. nist.gov The study of various diazines, including pyrimidine, provides a basis for the assignment of vibrational frequencies in the pyrimidine ring. core.ac.uk

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (Pyrrole)3200 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2980Medium
C=N/C=C Stretch (Ring)1400 - 1650Medium to Strong
C-O Stretch (Ethoxy)1000 - 1300Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a prominent molecular ion peak (M⁺).

The fragmentation of pyrrolopyrimidine derivatives often involves the characteristic loss of small molecules. umich.edu For this compound, potential fragmentation pathways could include the loss of an ethyl radical (•CH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group, leading to significant fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition. rsc.org

X-ray Crystallography for Solid-State Structure Determination

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the electronic transitions within a molecule. The absorption of UV or visible light by this compound would correspond to the promotion of electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO).

The UV-Visible spectrum of pyrrolopyrimidine derivatives typically shows multiple absorption bands in the UV region, corresponding to π→π* and n→π* transitions within the aromatic system. scielo.org.za The position and intensity of these bands are influenced by the solvent and the substituents on the heterocyclic core. Computational studies, such as time-dependent density functional theory (TD-DFT), can be used to predict and interpret the electronic transitions. scielo.org.zaplu.mx

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula (C₈H₉N₃O). A close agreement between the experimental and calculated values provides strong evidence for the purity and elemental composition of the synthesized compound. This technique is often used in conjunction with other spectroscopic methods for full characterization. rsc.org

Future Research Directions and Research Gaps for 6 Ethoxy 5h Pyrrolo 3,2 D Pyrimidine

Development of Novel Synthetic Methodologies

The synthesis of pyrrolopyrimidine derivatives has evolved significantly, yet opportunities for innovation remain, particularly for creating diverse compound libraries efficiently. nih.govnih.gov

Future research should focus on developing more efficient and versatile synthetic routes. A promising approach involves the use of domino reactions, such as a combination of Sonogashira reaction followed by a C–N coupling/hydroamination sequence, to construct the pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione core. nih.gov This method has proven effective for creating derivatives with various functional groups and offers a foundation for synthesizing analogues of 6-Ethoxy-5H-pyrrolo[3,2-d]pyrimidine. nih.gov

Further exploration could involve:

Catalyst Innovation: Investigating new catalyst systems, such as different palladium or copper catalysts, to improve the efficiency and scope of coupling reactions like the Buchwald-Hartwig and Sonogashira reactions, which are crucial for building the scaffold. nih.govclockss.org

Green Chemistry Approaches: Utilizing environmentally friendly solvents like water and alternative energy sources such as microwave or ultrasound irradiation to create more sustainable synthetic processes. mdpi.com

Exploration of Undiscovered Biological Targets and Pathways

While pyrrolo[3,2-d]pyrimidines are known to target several key cellular components, the full spectrum of their biological interactions is not yet understood. Derivatives of this scaffold have shown activity as microtubule targeting agents, kinase inhibitors, and antifolates. nih.govnih.govnih.gov

Key areas for future investigation include:

Kinase Inhibition: Pyrrolo[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of Kinase Insert Domain Receptor (KDR), a crucial player in angiogenesis. nih.gov Future studies should screen this compound and its analogues against a broader panel of kinases to uncover novel, selective inhibitors for cancer therapy. nih.govresearchgate.netnih.gov

Folate Metabolism: Certain analogues act as multi-targeted inhibitors of folate-dependent one-carbon (C1) metabolism, affecting enzymes like serine hydroxymethyltransferase (SHMT) 1 and 2, and dihydrofolate reductase (DHFR). nih.govscispace.comnih.gov Research is needed to determine if this compound engages with these mitochondrial and cytosolic pathways, which are critical for cancer cell proliferation. scispace.comnih.gov

Microtubule Dynamics: N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines have demonstrated potent microtubule depolymerizing activity. nih.gov It would be valuable to explore whether the 6-ethoxy substitution can contribute to or modulate this activity, potentially leading to new anticancer agents that disrupt the cytoskeleton. nih.gov

Computational Design of Enhanced Potency and Selectivity

Computational chemistry offers powerful tools to accelerate the drug discovery process by predicting the activity and properties of novel compounds. mdpi.com For the this compound scaffold, computational methods can guide the design of derivatives with improved therapeutic profiles.

Future computational efforts should include:

3D-QSAR Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to pyrrolo[3,2-d]pyrimidine derivatives to understand the structural requirements for KDR inhibition. nih.gov Applying these models to the 6-ethoxy series could predict modifications that enhance potency.

Molecular Docking: Docking studies can elucidate the binding modes of this compound within the active sites of various target proteins. nih.govnih.govresearchgate.net This can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, guiding the rational design of analogues with increased affinity and selectivity. For instance, docking has shown that the pyrrolo[3,2-d]pyrimidine scaffold can occupy the region where the A-ring of colchicine (B1669291) binds in tubulin. nih.gov

Pharmacophore-Based Screening: Developing a pharmacophore model based on the known active conformations of pyrrolo[3,2-d]pyrimidine inhibitors can enable virtual screening of large compound libraries to identify new hits with diverse chemical structures but similar biological activity.

Mechanistic Elucidation of Biological Activities

A deeper understanding of how this compound and its analogues exert their effects at a molecular level is crucial for their development as therapeutic agents. This involves pinpointing the direct molecular targets and characterizing the downstream cellular consequences.

Priorities for mechanistic studies should be:

Target Deconvolution: Identifying the specific enzyme or receptor that this compound binds to is a primary goal. Techniques such as thermal shift assays, affinity chromatography, and activity-based protein profiling can be employed.

Structural Biology: Obtaining X-ray crystal structures of the compound bound to its biological target(s) would provide invaluable, high-resolution insight into the binding interactions. nih.gov This information is critical for structure-based drug design and for understanding the basis of selectivity.

Cellular Pathway Analysis: Investigating the downstream effects of target inhibition is essential. For example, if the compound inhibits a specific kinase, studies should assess the phosphorylation status of its substrates. nih.gov If it acts as an antifolate, metabolic profiling can confirm the disruption of nucleotide biosynthesis. nih.gov Cell cycle analysis has shown that some analogues cause an accumulation of cells in the G2/M phase, a hallmark of microtubule targeting agents or certain DNA-damaging agents. nih.gov

Strategies for Addressing Research Challenges (e.g., metabolic stability in preclinical studies)

The translation of a promising compound from the laboratory to the clinic is often hindered by challenges related to its pharmacokinetic properties, including metabolic stability. nih.gov

Future research must proactively address these issues:

Metabolic Stability: A significant hurdle for many heterocyclic compounds is rapid metabolism by liver enzymes, leading to poor bioavailability. nih.gov Studies on pyrrolopyrimidine-based EGFR inhibitors have shown that modifications to side chains can significantly impact metabolic lability. nih.gov A systematic investigation into the metabolic fate of this compound is needed. This involves identifying the primary sites of metabolism on the molecule and then designing analogues that block these sites without compromising potency.

Pharmacokinetic Profile Enhancement: Beyond stability, other pharmacokinetic properties such as absorption, distribution, and excretion must be optimized. For a related pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitor, converting the compound into a salt (tosylate salt) improved its drug metabolism and pharmacokinetic (DMPK) profile, leading to significant in vivo antitumor efficacy. nih.gov Similar strategies could be applied to the 6-ethoxy series.

Overcoming Drug Resistance: Cancer cells can develop resistance to therapeutic agents through various mechanisms, including the expression of efflux pumps like P-glycoprotein (Pgp). nih.gov Encouragingly, some N5-substituted-pyrrolo[3,2-d]pyrimidin-4-amines have been shown to circumvent drug resistance mediated by Pgp. nih.gov It is critical to evaluate whether this compound and its future derivatives can also evade these common resistance mechanisms.

Q & A

Q. What synthetic methodologies are commonly employed for 6-Ethoxy-5H-pyrrolo[3,2-d]pyrimidine?

The synthesis of this compound typically involves nucleophilic aromatic substitution (SNAr) or cyclization reactions. For example:

  • Method A : Reacting 3-amino-2-cyanopyrrole derivatives with formamide and DMF under reflux (6–8 hours), followed by crystallization from ethanol-DMF mixtures .
  • Method B : Introducing the ethoxy group via substitution of a chloro precursor (e.g., 4-chloro derivatives) using ethanol and ammonia in methanol .
    Key parameters include solvent polarity (DMF enhances cyclization), temperature (reflux conditions), and reaction time (6–8 hours for optimal yield).

Q. What analytical techniques are critical for characterizing this compound?

Post-synthesis characterization relies on:

  • Melting Point : To assess purity (e.g., sharp melting points >250°C indicate high crystallinity) .
  • Spectroscopy :
    • IR : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
    • NMR : ¹H and ¹³C NMR verify substituent positions (e.g., ethoxy protons at δ 1.2–1.4 ppm; pyrrole/pyrimidine protons at δ 6.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₀N₄O) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

Yield optimization depends on:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance cyclization but may require higher temperatures. Methanol/ethanol mixtures favor substitution reactions .
  • Catalysis : Acidic conditions (e.g., p-toluenesulfonic acid) accelerate substitution, while base (e.g., NH₃) improves nucleophilicity .
  • Temperature Control : Reflux (80–100°C) balances reaction rate and decomposition. For example, prolonged heating (>10 hours) in DMF reduces yields due to side reactions .

Q. What role does the ethoxy group play in modulating biochemical activity?

The ethoxy group at the 6-position influences:

  • Kinase Inhibition : Similar pyrrolo[3,2-d]pyrimidines inhibit EGFR and CDK2 by forming hydrogen bonds with kinase active sites. Ethoxy’s electron-donating effects enhance binding affinity .
  • Solubility : Ethoxy improves water solubility compared to chloro or methyl derivatives, critical for in vitro assays .
  • SAR Insights : Substitution at the 6-position (e.g., ethoxy vs. methoxy) alters selectivity. Ethoxy derivatives show 2–3x higher potency against VEGFR2 than methoxy analogs .

Q. How are kinase inhibition assays designed to evaluate this compound?

  • Enzyme Assays : Recombinant kinases (e.g., EGFR, CDK2) are incubated with ATP and substrate. IC₅₀ values are determined via fluorescence/radioactive readouts .
  • Cellular Assays : Antiproliferative effects are tested in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Ethoxy derivatives show IC₅₀ values <1 µM in kinase-dependent models .
  • Crystallography : X-ray structures of kinase-ligand complexes identify binding modes (e.g., ethoxy’s interaction with hinge-region residues) .

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